Sophorol

描述

Contextualization within Natural Product Chemistry Research

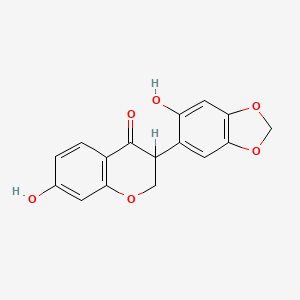

Sophorol belongs to the isoflavanone (B1217009) subclass of flavonoids, characterized by a 3-phenylchroman-4-one backbone. Its systematic name is 7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one. This compound is primarily isolated from plants of the Sophora genus, from which its name is derived. ontosight.aiahtrees.org Researchers often extract this compound from plant materials using solvent extraction followed by chromatographic techniques for purification. ontosight.ai

The study of this compound within natural product chemistry is significant as it contributes to the broader understanding of isoflavonoid (B1168493) diversity and distribution in the plant kingdom. sciencebiology.orgresearchgate.netmdpi.com Its unique chemical structure, featuring a methylenedioxy group, distinguishes it from some other common isoflavonoids and is a key factor in its chemical reactivity and biological effects.

Table 1: Plant Sources of this compound This table may be sorted by Genus/Species and Plant Part.

| Genus/Species | Plant Part |

|---|---|

| Sophora japonica (Japanese Pagoda Tree) | Wood |

| Pisum sativum (Pea) | Seedlings |

| Clitoria ternatea | Flowers, Seeds |

Overview of this compound's Significance in Biosynthesis and Bioactivity Research

This compound is a crucial intermediate in the biosynthesis of more complex isoflavonoids, particularly pterocarpan (B192222) phytoalexins like pisatin (B192138) in pea (Pisum sativum). frontiersin.orgresearchgate.netnih.gov Phytoalexins are antimicrobial compounds that plants produce to defend against pathogens. ahtrees.org The biosynthetic pathway involves the conversion of 2',7-dihydroxy-4',5'-methylenedioxyisoflavone (B191049) (DMD) to (-)-sophorol, a reaction catalyzed by the enzyme isoflavone (B191592) reductase (IFR). frontiersin.orgnih.gov This step is notable for introducing chirality into the molecule. frontiersin.org Further enzymatic reactions then convert this compound into other downstream products. researchgate.netnih.gov

In addition to its role in biosynthesis, this compound has attracted attention for its own potential bioactivities. Preliminary research has indicated that this compound may possess anti-inflammatory and anticancer properties. It has also been shown to have antioxidant and antimicrobial activities. ontosight.ai These findings have spurred further investigation into the mechanisms by which this compound exerts these effects at a molecular level.

Table 2: Summary of Research Findings on this compound's Bioactivity This table may be sorted by Activity and a brief summary of the research.

| Bioactivity | Research Summary |

|---|---|

| Anti-inflammatory | Investigated for its potential to inhibit inflammatory pathways. nih.gov |

| Anticancer | Preliminary studies suggest potential anticancer properties against various cell lines. pittstate.eduresearchgate.net |

| Antioxidant | Shown to exhibit strong antioxidant activity, protecting against oxidative stress. ontosight.ai |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-hydroxy-3-(6-hydroxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c17-8-1-2-9-13(3-8)20-6-11(16(9)19)10-4-14-15(5-12(10)18)22-7-21-14/h1-5,11,17-18H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPWSAQOVOBPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC4=C(C=C3O)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30966807 | |

| Record name | 7-Hydroxy-3-(6-hydroxy-2H-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524-08-3 | |

| Record name | Sophorol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-3-(6-hydroxy-2H-1,3-benzodioxol-5-yl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30966807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Purification, and Structural Elucidation Methodologies of Sophorol

Advanced Chromatographic Techniques in Sophorol Isolation

Chromatographic techniques are fundamental for separating this compound from other compounds present in crude extracts or reaction mixtures. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is widely used for both the analytical and preparative separation of flavonoids, including this compound. dokumen.pub It allows for the separation, quantification, and identification of compounds in a single operation, often by coupling with various detectors. dokumen.pub HPLC systems typically utilize a stationary phase (e.g., reversed-phase C18 column) and a mobile phase (a mixture of solvents, often with a gradient elution) to achieve separation based on differential partitioning of the analytes between the two phases. acs.org HPLC has been employed in the analysis of plant extracts to identify and quantify secondary metabolites like this compound. nih.gov

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) in this compound Analysis

While HPLC is predominant, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also play roles in the analysis of this compound and related compounds. TLC is a rapid, simple, and versatile method for monitoring polyphenolics in plant extracts and during fractionation steps. dokumen.pubunair.ac.id It is still considered a valuable tool for flavonoid analysis. dokumen.pubunair.ac.id GC, often coupled with Mass Spectrometry (GC-MS), is used for the analysis of volatile or semi-volatile compounds after appropriate derivatization. clariant.comresearchgate.net Both GC and TLC have been used in the characterization of sophorolipids, which are glycolipids containing sophorose, a dimeric glucose unit, linked to fatty acids, and the principles can be applied to the analysis of this compound itself or its derivatives. researchgate.netresearchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Identification and Quantification

LC-MS/MS is a powerful hyphenated technique that combines the separation capability of HPLC with the sensitivity and specificity of mass spectrometry. ugm.ac.id This technique is crucial for the identification and quantification of this compound, especially in complex matrices. clariant.comintertek.comniscpr.res.in LC-MS/MS allows for the determination of the molecular weight of this compound and provides fragmentation data (MS/MS) that helps in confirming its structure. clariant.comintertek.comresearchgate.net By comparing the MS and MS/MS spectra of analyzed compounds with online databases and literature, researchers can confidently identify metabolites like this compound. ugm.ac.id LC-MS/MS has been used for metabolite profiling in plant extracts, enabling the identification of various secondary metabolites, including this compound. nih.govniscpr.res.in

Spectroscopic and Spectrometric Approaches for this compound Structural Confirmation

Spectroscopic and spectrometric techniques provide detailed information about the structure, functional groups, and stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

NMR spectroscopy is a definitive technique for determining the complete structure and stereochemistry of organic molecules like this compound. clariant.comintertek.compharmaknowledgeforum.comjeolusa.com Both ¹H NMR and ¹³C NMR provide information about the types of atoms present, their chemical environment, and their connectivity. intertek.comscirp.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are invaluable for establishing the connectivity between different parts of the molecule, confirming the planar structure. acs.orgclariant.com NMR is also essential for determining the stereochemical configuration of chiral centers in this compound, such as the C3 position. nih.govnih.govufl.edu Analysis of coupling constants and NOE correlations in NMR spectra can provide insights into the relative and absolute stereochemistry. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy in this compound Characterization

FTIR spectroscopy is used to identify the functional groups present in this compound. clariant.comresearchgate.netintertek.com By analyzing the absorption of infrared radiation at specific wavelengths, FTIR provides a spectrum that is characteristic of the molecular vibrations of the compound. scirp.org This technique can confirm the presence of key functional groups in this compound, such as hydroxyl (O-H) groups and carbonyl (C=O) groups. FTIR analysis has been applied in the characterization of sophorolipids, indicating its utility in confirming the presence of specific functional groups in related sophorose-containing molecules. researchgate.netresearchgate.netresearchgate.netnih.gov

Chemical Synthesis and Derivatization Studies of Sophorol

Total Synthesis Approaches to Sophorol and its Analogues

Total synthesis provides a route to this compound and its analogs independent of natural sources. These synthetic strategies are crucial for producing structurally defined compounds for biological evaluation and for overcoming the limitations of isolation from plants, which often yields complex mixtures.

This compound contains a chiral center at the C3 position, meaning it exists as two non-superimposable mirror images called enantiomers, (+)-sophorol and (-)-sophorol. Developing methods to synthesize one specific enantiomer is a key goal, as different stereoisomers can have distinct biological activities. A powerful technique for achieving this is asymmetric transfer hydrogenation (ATH) combined with dynamic kinetic resolution (DKR). acs.orgresearchgate.netthieme.de In this approach, a racemic mixture of an isoflavanone (B1217009) precursor is subjected to a ruthenium-catalyzed reaction that selectively reduces it to a single enantiomer of the corresponding isoflavan-4-ol, which can then be oxidized to the desired enantiopure isoflavanone. researchgate.netmdpi.com These catalytic systems, such as Noyori-Ikariya ruthenium complexes, have been used to produce chiral intermediates with excellent enantioselectivity (up to >99:1 er) that serve as building blocks for chiral isoflavanones like this compound. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Approaches for Isoflavanone Intermediates

| Method | Catalyst/Reagent | Key Transformation | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation with Dynamic Kinetic Resolution (ATH-DKR) | Noyori-Ikariya Ru(II) complex, Sodium formate | One-pot reduction of isoflavone (B191592) C=C and C=O bonds | Highly enantioselective formation of cis-3-phenylchroman-4-ols | researchgate.net |

| Sharpless Asymmetric Dihydroxylation (SAD) | AD-mix, Osmium tetroxide | Dihydroxylation of isoflav-3-ene | Chiral diol intermediate for 6a-hydroxypterocarpan synthesis | thieme.de |

A significant challenge in synthesizing this compound and its analogs is the efficient and stereocontrolled construction of the substituted chromanone core. nih.gov Traditional methods can sometimes be limited in scope or require harsh conditions. Innovations in this field focus on developing more versatile and milder reactions. For example, the use of hypervalent iodine reagents to achieve the oxidative rearrangement of chalcones represents an alternative to more toxic heavy metal reagents like thallium. researchgate.netresearchgate.net Furthermore, the development of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of 3-bromochromones with arylboronic acids, provides a modern and flexible approach to building the isoflavone skeleton. nih.govresearchgate.net These innovative methods offer greater control over the final structure and allow for the synthesis of a wider variety of this compound analogs. researchgate.net

Stereoselective Synthesis Methodologies for Chiral this compound Forms

Design and Synthesis of this compound Derivatives and Analogs

Modifying the basic structure of this compound to create derivatives and analogs is a key strategy for exploring how its chemical structure relates to its function. These studies can lead to the discovery of new compounds with enhanced or novel properties.

The this compound molecule offers several sites for chemical modification. Strategies often involve reactions like oxidation, reduction, or substitution to introduce new functional groups. For example, the hydroxyl groups on the aromatic rings can be alkylated or acylated to explore their importance. The synthesis of analogs with different substituents on the aromatic rings can also be achieved through the total synthesis routes described previously, by starting with differently substituted chalcones or deoxybenzoins. scispace.comrsc.org This allows for a systematic investigation of how different chemical features on the this compound scaffold influence its properties.

Enzymes offer a powerful and highly selective tool for modifying complex molecules like sophorolipids, which are glycolipids that can be related to this compound. rsc.orglivescience.iousf.edu While this compound itself is the aglycone (non-sugar part), enzymes can be used on sophorolipid (B1247395) precursors to generate novel derivatives. rsc.orgresearchgate.net Lipases, for instance, can selectively add or remove acetyl groups from the sophorose sugar head or catalyze transesterification on the fatty acid tail. usf.eduresearchgate.netcolumbia.edu This high degree of selectivity is often difficult to achieve with standard chemical methods. rsc.org Such biocatalytic approaches broaden the diversity of available compounds, providing access to new structures that can be evaluated for various applications. livescience.iorsc.org

Structure-Activity Relationship (SAR) Studies Through Derivative Synthesis

The exploration of a compound's therapeutic potential is often significantly advanced by studying its structure-activity relationships (SAR). This involves the synthesis of a series of derivatives to systematically probe how modifications to the molecular structure influence biological activity. While direct and extensive SAR studies on this compound itself are not widely documented in publicly available research, valuable insights can be drawn from studies on structurally related compounds, such as sophoridine (B192422). Sophoridine, a quinolizidine (B1214090) alkaloid, shares a core structural framework that makes its derivatization studies a relevant proxy for understanding the potential SAR of this compound-like molecules.

Research into sophoridine derivatives has focused on enhancing its inherent, albeit modest, anticancer properties. These studies provide a clear illustration of how targeted chemical modifications can lead to compounds with significantly improved potency and pharmacological profiles.

One line of investigation has centered on the synthesis of N-substituted sophoridinic acid and sophoridinol derivatives from the parent sophoridine molecule. mdpi.com The core strategy involved opening the D-ring of the sophoridine scaffold to create sophoridinic acid, which then served as a versatile intermediate for further modifications. nih.gov This approach led to the generation of a library of new compounds whose cytotoxic activities were evaluated against various human cancer cell lines.

The structure-activity relationship analysis from these studies revealed several key trends:

Impact of N-Substitution: The introduction of an aliphatic acyl group on the nitrogen atom of the sophoridinic acid scaffold was found to significantly enhance anticancer activity. researchgate.net This suggests that the nature and size of the substituent at this position play a crucial role in the molecule's interaction with its biological target.

Benefit of a 3-Ring Scaffold: The modification of the original 4-ring sophoridine structure into a 3-ring sophoridinic acid analogue proved to be a favorable strategy for improving cytotoxic effects. nih.gov

Influence of Substituents on the Carboxyl Region: Modifications at the carboxyl region, in conjunction with suitable substituents on the 12-nitrogen atom, were instrumental in maintaining or enhancing antitumor activity. nih.gov

A notable derivative emerging from this research, compound 6b (bearing a bromoacetyl side-chain), demonstrated potent cytotoxic effects against a panel of four human tumor cell lines, including liver, colon, breast, and lung cancer cells. nih.govresearchgate.net Mechanistic studies indicated that compound 6b acts by inhibiting DNA topoisomerase I, leading to S-phase arrest and subsequent apoptotic cell death, a mode of action similar to its parent compound, sophoridine. researchgate.net

Further derivatization efforts led to the synthesis of sophoridinol analogues. Among these, sophoridinol 7i displayed potent antiproliferative activity with an IC₅₀ of 3.1 μM in human HepG2 hepatoma cells. mdpi.com Significantly, this compound exhibited nearly equipotent effects against both wild-type MCF-7 and adriamycin-resistant MCF-7 breast carcinoma cell lines, suggesting its potential to overcome certain mechanisms of drug resistance. nih.gov The mode of action for 7i was also found to be cell cycle arrest at the G0/G1 phase. nih.gov

The following tables summarize the cytotoxic activities of selected sophoridinic acid and sophoridinol derivatives, illustrating the structure-activity relationships discussed.

Table 1: Cytotoxic Activity (IC₅₀, μM) of N-Substituted Sophoridinic Acid Derivatives against Human Cancer Cell Lines researchgate.net

| Compound | R Group | HepG2 (Liver) | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) |

| Sophoridine (1) | - | >100 | >100 | >100 | >100 |

| Sophoridinic acid (2) | H | >100 | >100 | >100 | >100 |

| 6a | COCH₂Cl | 15.3 ± 1.2 | 18.2 ± 1.5 | 20.1 ± 1.8 | 25.4 ± 2.1 |

| 6b | COCH₂Br | 8.5 ± 0.7 | 9.1 ± 0.8 | 10.3 ± 0.9 | 12.6 ± 1.1 |

| 6c | COCH₂I | 12.7 ± 1.1 | 14.5 ± 1.3 | 16.8 ± 1.4 | 19.3 ± 1.6 |

Table 2: Cytotoxic Activity (IC₅₀, μM) of Selected Sophoridinol Derivatives mdpi.comnih.gov

| Compound | Cell Line | IC₅₀ (μM) |

| Sophoridine (1) | HepG2 | >80 |

| 12-N-p-chlorobenzyl sophoridinol (3) | HepG2 | 9.3 |

| Sophoridinol 7g | MCF-7 | Not specified |

| Sophoridinol 7i | HepG2 | 3.1 |

| Sophoridinol 7i | MCF-7 | Potent |

| Sophoridinol 7i | MCF-7/AMD | Potent |

These SAR studies, although conducted on a related scaffold, provide a valuable blueprint for the potential derivatization of this compound. They underscore the importance of systematic structural modifications and highlight key functional groups and structural motifs that could be targeted to enhance biological activity. The findings suggest that strategic modifications to the this compound structure could similarly unlock more potent and selective therapeutic agents.

Mechanistic Investigations of Sophorol S Biological Activities

Molecular Interactions and Cellular Mechanisms

The biological activities of sophorol, an isoflavanone (B1217009), are underpinned by its interactions with various molecular targets and cellular pathways. It modulates enzyme activities, interacts with cellular receptors, and influences gene expression, leading to its observed anti-inflammatory, antimicrobial, and antioxidant effects.

Enzyme Modulation and Inhibition Studies (e.g., Inflammatory Pathway Enzymes)

This compound has been identified as a modulator of enzymes involved in inflammatory pathways. A key mechanism is its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.govbrieflands.comsigmaaldrich.com One study identified sophoricoside, a glycoside of this compound, as a selective inhibitor of COX-2 activity with an IC50 value of 4.4 microM. nih.gov This inhibition of COX-2 is a critical component of its anti-inflammatory action. nih.govbrieflands.com

In addition to COX enzymes, lipoxygenases (LOXs) are also involved in inflammatory processes by converting fatty acids into leukotrienes. mdpi.comsigmaaldrich.comrsc.org While direct studies on this compound are limited, extracts from plants containing this compound derivatives have demonstrated LOX inhibition. mdpi.com For instance, an extract from Sophora tonkinensis showed potent LOX inhibition with an IC50 value of 1.61 μg/mL. mdpi.com This suggests that this compound may also contribute to anti-inflammatory effects through the modulation of the lipoxygenase pathway.

Enzyme Inhibition by this compound and Related Compounds

| Compound/Extract | Enzyme Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Sophoricoside | Cyclooxygenase-2 (COX-2) | 4.4 µM | nih.gov |

| Sophora tonkinensis extract | Lipoxygenase (LOX) | 1.61 µg/mL | mdpi.com |

Receptor Binding and Signal Transduction Pathway Perturbations (in vitro and non-human models)

This compound and related isoflavonoids exert their effects by interacting with cellular signaling pathways. lumenlearning.comsavemyexams.com These pathways are complex networks that transmit signals from the cell surface to the nucleus, ultimately altering gene expression and cellular function. lumenlearning.comlibretexts.org

One of the most important signaling pathways implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. wikipedia.orggenome.jp NF-κB is a protein complex that, when activated, moves into the nucleus and promotes the transcription of pro-inflammatory genes. wikipedia.orgembopress.org Studies on sophorolipid (B1247395), a related compound, have shown that it can suppress the activation of the NF-κB pathway. nih.gov This is achieved by inhibiting the translocation of the NF-κB p65 subunit into the nucleus and reducing the phosphorylation of key signaling proteins. nih.gov Molecular docking analyses further suggest that these compounds may interfere with the binding of inflammatory triggers to their receptors. nih.gov

Mitogen-activated protein kinase (MAPK) pathways are another crucial set of signaling cascades involved in cellular responses to a variety of stimuli. wikipedia.orgnih.gov These pathways, including the ERK, JNK, and p38 pathways, regulate processes like cell proliferation and inflammation. nih.govscienceopen.com While direct evidence for this compound is still emerging, other natural compounds have been shown to modulate MAPK signaling. researchgate.net For example, phorbol (B1677699) esters, which activate protein kinase C (PKC), a component of the MAPK pathway, can induce cell proliferation, and this effect can be blocked by MAPK inhibitors. nih.gov This indicates that the MAPK pathway is a viable target for compounds like this compound to exert their biological effects.

Modulation of Signaling Pathways by this compound and Related Compounds

| Compound | Signaling Pathway | Observed Effect | Reference |

|---|---|---|---|

| Sophorolipid | NF-κB | Suppression of NF-κB p65 translocation to the nucleus | nih.gov |

| Phorbol Esters | MAPK/ERK | Activation leading to cell proliferation | nih.gov |

Antimicrobial Research Mechanisms

This compound exhibits antimicrobial properties against a range of pathogens, including fungi and bacteria. The mechanisms underlying these activities involve direct interactions with microbial cells and interference with essential cellular processes.

Investigations into Antifungal Mechanisms (e.g., Phytoalexin Function)

This compound is considered a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attack. researchgate.net Its antifungal activity is linked to its ability to disrupt the fungal cell membrane and inhibit key enzymes involved in cell wall synthesis. nih.govscielo.br

The primary target for many antifungal drugs is ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Inhibition of ergosterol synthesis leads to increased membrane permeability and ultimately cell death. nih.gov Studies on other antifungal agents have shown that they can bind to and disrupt the integrity of the cell membrane by interacting with ergosterol. scielo.br It is plausible that this compound employs a similar mechanism. For instance, some antifungal compounds cause damage to the cell wall and membrane of Candida albicans, a common fungal pathogen. scielo.brmdpi.comfrontiersin.org This damage can be observed as an increase in the minimum inhibitory concentration (MIC) of the compound in the presence of an osmotic protectant like sorbitol. scielo.br

Furthermore, the biosynthesis of the fungal cell wall, which is essential for maintaining cell integrity, is another potential target. plos.org Enzymes like 1,3-β-glucan synthase are crucial for this process, and their inhibition can lead to a weakened cell wall and increased susceptibility to osmotic stress. scielo.brplos.org

Antibacterial Action at the Molecular Level (e.g., Membrane Interactions)

The antibacterial activity of this compound and other phenolic compounds is often attributed to their ability to interact with and disrupt bacterial cell membranes. mdpi.comintec.edu.doresearchgate.net This interaction can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. mdpi.comnih.gov

The structure of the bacterial cell wall differs between Gram-positive and Gram-negative bacteria, which can influence the effectiveness of antimicrobial agents. touro.edu Gram-negative bacteria have an outer membrane containing lipopolysaccharide (LPS), which can act as a barrier. biorxiv.org However, phenolic compounds can still penetrate this layer and interact with the inner membrane. intec.edu.do The hydrophobic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, causing disruption. intec.edu.donih.gov

Studies on various antibacterial peptides and phenolic compounds have demonstrated that they can cause membrane thinning and pore formation, leading to the leakage of essential ions and molecules. researchgate.netnih.gov The accumulation of hydroxyl groups from these compounds within the lipid bilayer disrupts the interaction of lipoproteins and increases membrane permeability. mdpi.com

Antioxidant Activity Mechanisms

This compound, like many isoflavonoids, possesses antioxidant properties, which are primarily due to its ability to scavenge free radicals and chelate metal ions. frontiersin.org These actions help to protect cells from oxidative damage caused by reactive oxygen species (ROS). frontiersin.org

The antioxidant mechanism of phenolic compounds like this compound involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals, a process known as hydrogen atom transfer (HAT). mdpi.com The resulting phenoxyl radical is relatively stable and does not propagate the radical chain reaction. mdpi.com The number and position of hydroxyl groups on the flavonoid structure are critical for its antioxidant capacity. mdpi.com

In addition to direct radical scavenging, isoflavonoids can also exert antioxidant effects by modulating the expression of antioxidant enzymes. frontiersin.org For example, some isoflavonoids have been shown to increase the production of superoxide (B77818) dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide radicals. frontiersin.org They can also inhibit the production of secondary oxidants like hydrogen peroxide. frontiersin.org The ability to chelate transition metals, such as iron and copper, further contributes to their antioxidant activity by preventing these metals from participating in reactions that generate free radicals. frontiersin.org

Radical Scavenging Pathways

The antioxidant properties of phenolic compounds like this compound are largely attributed to their ability to directly neutralize free radicals. This capacity prevents the initiation or propagation of oxidative chain reactions that can damage vital cellular components. nih.gov The primary mechanisms by which these compounds act are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). mdpi.com

In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic antioxidant (ArOH) donates its hydrogen atom to a free radical (R•), effectively neutralizing it. This process generates a more stable antioxidant radical (ArO•) that is less likely to initiate further oxidative reactions. mdpi.com

In the Single Electron Transfer (SET) mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and a radical anion (R:-). The radical cation can then deprotonate to form a stable antioxidant radical. mdpi.com The efficiency of these pathways is dictated by the chemical structure of the antioxidant, including the number and position of hydroxyl (-OH) groups on the aromatic rings. mdpi.com

The radical scavenging potential of compounds is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. frontiersin.orgnih.gov These tests measure the ability of an antioxidant to reduce a stable colored radical, with the activity often expressed as the IC50 value—the concentration required to scavenge 50% of the radicals. researchgate.netthepharmajournal.com While specific IC50 values for this compound are not widely documented, its isoflavonoid (B1168493) structure suggests it possesses the capacity to participate in these scavenging reactions. hebmu.edu.cn

Table 1: Common In Vitro Radical Scavenging Assays

| Assay Name | Principle | Measurement |

|---|---|---|

| DPPH Assay | An antioxidant donates a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow. frontiersin.org | Decrease in absorbance is measured spectrophotometrically, typically around 517 nm. frontiersin.org |

| ABTS Assay | An antioxidant neutralizes the pre-formed blue/green ABTS radical cation (ABTS•+), causing it to become colorless. nih.govfrontiersin.org | Decrease in absorbance is measured at specific wavelengths, such as 734 nm. nih.govbiorxiv.org |

| ORAC Assay | Measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals via a HAT mechanism. mdpi.com | The decay of fluorescence over time is monitored; antioxidant capacity is quantified by the area under the curve (AUC). mdpi.com |

Cellular Antioxidant Defense System Modulation

Beyond direct radical scavenging, bioactive compounds can protect against oxidative stress by modulating the body's endogenous antioxidant defense systems. nih.gov A primary mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. nih.govnih.gov

Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its repressor, Keap1, which facilitates its degradation. nih.govmdpi.com However, in the presence of oxidative stress or certain bioactive molecules, specific cysteine residues on Keap1 are modified. nih.gov This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to be released. frontiersin.orgmdpi.com Once freed, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes. frontiersin.orgcetjournal.it This binding initiates the transcription of a suite of cytoprotective genes, including those for key antioxidant and phase II detoxification enzymes. frontiersin.orgnih.gov

While direct experimental evidence for this compound is limited, it is plausible that it could function as an activator of this pathway, a characteristic observed in many flavonoids and related isoflavonoids. mdpi.comcetjournal.it For instance, maackiain, a pterocarpan (B192222) for which this compound is a biosynthetic precursor, has been shown to exert protective effects by activating the Nrf2/HO-1 pathway. researchgate.net Activation of Nrf2 by this compound would theoretically lead to the upregulation of enzymes that are critical for maintaining cellular redox homeostasis.

Table 2: Key Nrf2-Regulated Antioxidant Enzymes

| Enzyme | Abbreviation | Function | Cellular Location |

|---|---|---|---|

| Heme Oxygenase-1 | HO-1 | Catalyzes the degradation of heme into biliverdin (B22007) (an antioxidant), free iron, and carbon monoxide. It is a critical enzyme in the cellular stress response. nih.govfrontiersin.org | Endoplasmic Reticulum |

| Superoxide Dismutase | SOD | Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.govpeerj.com | Cytoplasm (Cu/Zn-SOD), Mitochondria (Mn-SOD) |

| Catalase | CAT | Catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water (H₂O) and oxygen (O₂), preventing cellular damage from this reactive species. nih.govpeerj.com | Peroxisomes |

| Glutathione (B108866) Peroxidase | GPx | Reduces hydrogen peroxide and lipid peroxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. nih.govxiahepublishing.com | Cytoplasm, Mitochondria |

| NAD(P)H:Quinone Oxidoreductase 1 | NQO1 | A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing them from participating in redox cycling and producing reactive oxygen species. frontiersin.org | Cytoplasm |

Antiviral Activity at the Molecular Level (in vitro and computational studies)

The potential for natural compounds to act as antiviral agents is an area of intensive research. Investigations into antiviral activity typically involve a combination of in vitro cellular assays and in silico computational studies to identify and characterize the mechanism of action at a molecular level. frontiersin.orgmdpi.com

In Vitro Studies

In vitro antiviral assays are essential for determining a compound's efficacy against a specific virus in a controlled laboratory setting. nih.gov These experiments often use cell cultures (e.g., Vero E6 cells) that are infected with the virus. mdpi.com The compound is added at various concentrations, and its ability to inhibit viral replication is measured. klinikumdo.de A key metric derived from these assays is the half-maximal effective concentration (EC50), which represents the concentration of a drug that inhibits 50% of viral activity. frontiersin.orgffhdj.com While flavonoids and pterocarpans have shown antiviral properties in various studies, specific in vitro antiviral data for this compound is not extensively available. mdpi.comnih.gov

Computational Studies

Molecular docking is a powerful in silico technique used to predict how a small molecule, such as this compound, might interact with a specific protein target, such as a viral enzyme. nih.goveuropeanreview.org This computational method models the binding of the ligand (this compound) into the active site or other critical regions of the viral protein. biorxiv.orgchemrxiv.org The results are evaluated based on binding affinity (or docking score), typically measured in kcal/mol, where a lower value indicates a more favorable and stable interaction. mdpi.com The analysis also reveals the specific types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov Such studies can provide a strong rationale for pursuing experimental validation and can elucidate the potential molecular mechanism of inhibition. mdpi.com Although this approach is widely used to screen natural products, specific molecular docking studies detailing the interaction of this compound with viral proteins have not been widely published. nih.goveuropeanreview.org

Table 3: Overview of a Typical Molecular Docking Study for Antiviral Research

| Step | Description | Significance |

|---|---|---|

| 1. Target Selection | A key viral protein essential for replication or entry (e.g., protease, polymerase, spike protein) is chosen as the target. nih.goveuropeanreview.org | Identifies a critical point in the viral life cycle that can be inhibited. |

| 2. Ligand & Protein Preparation | The 3D structures of the ligand (this compound) and the target protein are prepared, which involves optimizing their geometry and assigning charges. mdpi.com | Ensures the accuracy of the subsequent docking simulation. |

| 3. Docking Simulation | A computational algorithm places the ligand into the defined binding site of the protein in multiple conformations and orientations. biorxiv.org | Predicts the most likely and energetically favorable binding pose of the ligand. |

| 4. Scoring & Analysis | The binding affinity for each pose is calculated. The best-scoring pose is analyzed to identify specific molecular interactions (e.g., hydrogen bonds) with key amino acid residues in the target's active site. mdpi.commdpi.com | Quantifies the strength of the interaction and identifies the key residues responsible for binding, providing a mechanistic hypothesis for inhibition. |

Ecological and Botanical Research on Sophorol

Role of Sophorol as a Phytoalexin in Plant Defense Mechanisms

Phytoalexins are low molecular weight antimicrobial compounds synthesized by plants de novo in response to stress, particularly microbial infection. nih.govuni.lunih.govuni.lu They are considered an important component of the plant defense repertoire and act as molecular markers of disease resistance. nih.gov this compound functions as a phytoalexin in certain plant species, contributing to their defense against potential pathogens. nih.govnih.govlipidmaps.orgnih.govnih.govuni.lu

Biosynthesis Induction in Response to Biotic Stressors (e.g., Fungal Infection)

The biosynthesis of this compound, like other phytoalexins, is induced in plants upon exposure to biotic stressors such as fungal infections. wikipedia.orgnih.govuni.lunih.govthegoodscentscompany.com This inducible production is a key characteristic of phytoalexins, distinguishing them from constitutive antimicrobial compounds. Research has shown that treatment of pea seedlings with elicitors, including fungal components or abiotic agents like CuCl2, can induce the activity of enzymes involved in this compound biosynthesis. lipidmaps.orgresearchgate.netlipidmaps.org This induction highlights the dynamic nature of plant defense responses, where the production of defensive compounds is initiated upon recognition of a threat.

This compound's Contribution to Plant Disease Resistance

This compound contributes to plant disease resistance through its antimicrobial properties, which can inhibit the growth or disrupt the metabolism of invading pathogens. nih.govuni.lu Studies, particularly in legumes like pea (Pisum sativum), have investigated the link between this compound production and resistance to fungal pathogens. uni.luresearchgate.netnih.govnih.gov Genetic studies involving the manipulation of genes in the isoflavonoid (B1168493) pathway, which includes this compound biosynthesis, have provided evidence supporting the role of these compounds in disease resistance. researchgate.netnih.gov For instance, reducing the plant's ability to produce certain phytoalexins can lead to increased susceptibility to fungal infections. researchgate.net

This compound's Involvement in Plant-Microbe and Ecosystem Interactions

As an isoflavonoid, this compound participates in the complex chemical communication that occurs between plants and microorganisms in the rhizosphere and within ecosystems. fishersci.campg.dewikipedia.orgnih.govlipidmaps.orgeasychem.org Isoflavonoids are known signaling molecules in legume-rhizobia interactions, which are crucial for the establishment of nitrogen-fixing nodules. fishersci.ca While the primary signaling roles are often attributed to specific isoflavone (B191592) precursors, the presence and metabolism of compounds like this compound within the plant and its exudates can influence the microbial community composition and the outcome of plant-microbe interactions, including both symbiotic and antagonistic relationships. fishersci.campg.deuni.lu Plant secondary metabolites, including isoflavonoids, play essential roles in environmental adaptation by providing protection against stressors and supporting the growth of symbiotic organisms. nih.gov

Influence of Environmental Factors on this compound Production in Plants

The production of secondary metabolites in plants, including this compound, can be significantly influenced by a variety of environmental factors. uni.lumpg.denih.govnih.govfishersci.finih.gov Factors such as light, temperature, soil water availability, soil fertility, and salinity have been shown to affect the biosynthesis and accumulation of these compounds. uni.lumpg.denih.gov For example, temperature stress can impact the content of secondary metabolites in medicinal plants. fishersci.fi Changes in these environmental conditions can alter the plant's physiological processes and defense responses, leading to variations in this compound production. nih.gov While specific data on the influence of each environmental factor solely on this compound production may be limited, the general principles observed for isoflavonoids and phytoalexins suggest a strong environmental modulation of its biosynthesis. mpg.defishersci.finih.gov

Evolutionary and Genetic Studies of this compound Production in Plant Species

Evolutionary and genetic studies have shed light on the biosynthesis pathways of isoflavonoids, including the steps leading to this compound, and their diversification across plant species, particularly within the Fabaceae family. fishersci.cauni.lulipidmaps.orgnih.govuni.luuni.lu The phenylpropanoid pathway, the source of flavonoids and isoflavonoids, is conserved among seed-producing plants. fishersci.ca The evolution of specific enzymes, such as isoflavone synthase (IFS), was a critical event in the development of isoflavonoid biosynthesis in legumes. nih.gov

Biotechnological Production and Metabolic Engineering of Sophorol and Sophorolipids

Strain Development and Optimization for Enhanced Sophorol/Sophorolipid (B1247395) Production

Developing and optimizing microbial strains is crucial for achieving high titers and productivities of this compound and sophorolipids. This involves engineering the microbial cell factory and manipulating genetic pathways. nih.gov

Microbial Cell Factory Engineering (e.g., Yeast, Bacteria)

Yeasts, such as Starmerella bombicola and Rhodotorula mucilaginosa, are widely studied for sophorolipid production. nih.govcsic.esnih.gov S. bombicola is recognized as a highly efficient producer, capable of synthesizing sophorolipids in simple media. acs.orgresearchgate.net Other yeast species, like Lachancea thermotolerans, have also been identified as sophorolipid producers. nih.gov While yeasts are primary hosts, bacteria have also been explored, although yeast often offers advantages for the expression of certain plant enzymes relevant to related pathways, such as those involved in isoflavonoid (B1168493) synthesis which can include this compound as an intermediate. frontiersin.orgcolab.wsresearchgate.netkegg.jpusda.gov

Engineering efforts in S. bombicola have focused on improving its metabolic capabilities for sophorolipid synthesis. acs.orgcore.ac.ukmdpi.com This includes understanding and manipulating the yeast's lipid metabolism. nih.gov

Genetic Modification and Pathway Manipulation for Yield Improvement

Genetic modification and manipulation of biosynthetic pathways are key to improving this compound and sophorolipid yields and tailoring their structures. acs.orgcore.ac.ukmdpi.commdpi.com In S. bombicola, the sophorolipid biosynthetic pathway involves several enzymatic steps, including the hydroxylation of fatty acids by cytochrome P450 monooxygenases (e.g., CYP52M1) and the glycosylation of the hydroxylated fatty acid with sophorose by glucosyltransferases (e.g., UGTA1 and UGTB1). mdpi.comnih.govmdpi.com

Strategies for yield improvement include:

Blocking competing pathways: Deleting genes involved in competing metabolic routes, such as β-oxidation (e.g., mfe2 gene deletion), can redirect carbon flux towards sophorolipid production. core.ac.uknih.gov

Overexpressing key enzymes: Increasing the expression levels of enzymes involved in sophorolipid biosynthesis can enhance production. core.ac.ukmdpi.com

Modifying regulatory pathways: Manipulating transcription factors or other regulatory elements can modulate the expression of genes in the sophorolipid biosynthetic cluster. mdpi.com

Studies have shown that genetic modifications in S. bombicola can lead to increased sophorolipid synthesis. For instance, deletion of the SbFaa1 gene, involved in fatty acid activation, in a sophorolipid-producing strain resulted in a 25% increase in de novo sophorolipid synthesis and a 50% increase when oil was supplemented. nih.gov

Utilization of Renewable Feedstocks and Sustainable Production Strategies

A significant aspect of sustainable this compound and sophorolipid production is the utilization of renewable and low-cost feedstocks. frontiersin.orgresearchgate.netnih.govcsic.essiu.eduresearchgate.netresearchgate.net Using agro-industrial waste and byproducts can reduce production costs and environmental impact. frontiersin.orgresearchgate.netnih.govsiu.eduresearchgate.netresearchgate.net

Examples of renewable feedstocks explored for sophorolipid production include:

Sugarcane bagasse hydrolysate nih.gov

Lignocellulosic biomass hydrolysates (sweet sorghum bagasse, corn fiber, corn stover) siu.edu

Food waste hydrolysate frontiersin.org

Residual fat from the poultry industry csic.es

Sugarcane molasses and coconut oil csic.es

Soybean dark oil researchgate.net

Wheat feed and coconut waste hydrolysates researchgate.net

Studies have demonstrated the feasibility of using these alternative feedstocks for sophorolipid production, with some showing comparable or even higher yields compared to purified substrates. researchgate.netresearchgate.net For example, using sugarcane bagasse hydrolysate, a maximum sophorolipid yield of 2.6 ± 0.21 g/L was achieved with Rhodotorula mucilaginosa. nih.gov Another study using wheat feed hydrolysate achieved 72.20 ± 1.53 g/L of sophorolipid crude extract. researchgate.net

Data Table 1: Sophorolipid Production from Renewable Feedstocks

| Feedstock | Microorganism | Yield (g/L) | Reference |

| Sugarcane bagasse hydrolysate | Rhodotorula mucilaginosa | 2.6 ± 0.21 | nih.gov |

| Wheat feed hydrolysate | Starmerella bombicola | 72.20 ± 1.53* | researchgate.net |

| Residual fat (poultry industry) | C. bombicola | 39.81 | csic.es |

| Sugarcane molasses/coconut oil | C. bombicola | 10 | csic.es |

| Soybean dark oil | Unknown (batch ferm.) | 90 | researchgate.net |

Note: Yield reported as crude extract.

Systems Metabolic Engineering Approaches for Novel Biosynthesis

Systems metabolic engineering integrates knowledge from genomics, transcriptomics, proteomics, and metabolomics to rationally design and engineer microbial cell factories for the production of desired compounds, including novel sophorolipids. researchgate.net

Heterologous Expression of Biosynthetic Gene Clusters in Host Organisms

Heterologous expression involves introducing genes or entire biosynthetic gene clusters from a sophorolipid-producing organism into a non-native host. This can enable the production of sophorolipids or modified versions in organisms that are easier to culture, manipulate, or scale up, such as Saccharomyces cerevisiae or Escherichia coli. acs.orgfrontiersin.orgugent.begoogle.com

Studies have demonstrated the heterologous expression of key sophorolipid biosynthetic genes. For instance, the glucosyltransferase gene UGTA1 and cytochrome P450 genes (CYP52E3, CYP52M1, CYP52N1) from S. bombicola have been successfully expressed in Saccharomyces cerevisiae to study their function in sophorolipid synthesis and fatty acid hydroxylation. nih.gov Heterologous expression of cytochrome P450 enzymes from other organisms, like Ustilago maydis, in S. bombicola has been explored to produce sophorolipids with modified fatty acid chain lengths. mdpi.com

Enzyme Engineering for Improved Catalytic Efficiency and Specificity

Enzyme engineering focuses on modifying the structure and function of enzymes involved in this compound and sophorolipid biosynthesis to improve their catalytic efficiency, substrate specificity, or to enable the synthesis of novel sophorolipid structures. acs.orgfrontiersin.orgmdpi.comwestlake.edu.cnresearchgate.net

This can involve techniques such as:

Rational design: Modifying specific amino acids in the enzyme based on structural and mechanistic understanding. westlake.edu.cn

Directed evolution: Creating libraries of enzyme variants and selecting for improved activity or altered specificity. researchgate.net

Creation of chimeric enzymes: Combining parts of different enzymes to create novel functionalities, as demonstrated with chimeric P450 enzymes to improve electron transfer and activity. mdpi.com

Enzyme engineering efforts in sophorolipid biosynthesis have targeted enzymes like cytochrome P450 monooxygenases (e.g., CYP52M1) to alter the hydroxylation of fatty acids, thereby influencing the fatty acid tail length of the resulting sophorolipids. mdpi.com Engineering glucosyltransferases could potentially modify the sophorose moiety or its linkage to the lipid.

Data Table 2: Examples of Enzyme Engineering in Sophorolipid-Related Pathways

| Enzyme Target | Organism (Source) | Engineering Strategy | Outcome | Reference |

| CYP52M1 (Cytochrome P450) | Starmerella bombicola | Heterologous expression, Engineering | Influencing fatty acid hydroxylation/chain length in sophorolipids. | nih.govmdpi.com |

| UGTA1 (Glucosyltransferase) | Starmerella bombicola | Heterologous expression | Functional characterization in the first glucosylation step. | nih.gov |

| CYP1 (Cytochrome P450) | Ustilago maydis | Heterologous expression in S. bombicola, Creation of chimeric enzymes | Production of sophorolipids with palmitic acid tail, improved activity. | mdpi.com |

| Isoflavone (B191592) Reductase (IFR) | Pea (Pisum sativum) | Not explicitly detailed in search results for engineering, but involved in this compound formation in isoflavonoid pathway. | Catalyzes formation of (3R)-sophorol. | frontiersin.orgcolab.ws |

| 2′-hydroxyisoflavanone 4-reductase (I4′R) / this compound reductase | Pea (Pisum sativum) | Not explicitly detailed in search results for engineering. | Converts (3R)-sophorol to (3R,4R)-2′-hydroxyisoflavanol. | frontiersin.orgcolab.ws |

Bioprocess Development and Scale-Up Research for this compound Production

Bioprocess development and scale-up are critical steps in translating laboratory-scale this compound and sophorolipid production into commercially viable processes. This involves optimizing fermentation parameters, selecting suitable bioreactor systems, and addressing challenges associated with larger working volumes, such as mass and heat transfer limitations. eppendorf.comnih.gov While this compound itself is a specific compound, much of the bioprocess development research in this area focuses on sophorolipids (SLs), which are a class of biosurfactants often produced by yeasts, with this compound forming the glycosidic head group. Therefore, research on sophorolipid bioprocess scale-up is highly relevant to this compound production.

Optimizing fermentation parameters is crucial for enhancing sophorolipid yield and productivity. Studies have investigated the impact of various factors, including pH, temperature, carbon and nitrogen source ratios, and oxygen availability. nih.govcornell.edu Statistical experimental designs, such as response surface methodology, have been employed to identify optimal media compositions and fermentation conditions. nih.govnih.govnih.gov For instance, optimization studies using Candida bombicola have identified optimal concentrations of glucose, oleic acid, yeast extract, and mineral salts to maximize sophorolipid production. nih.govmagtech.com.cn

The choice of fermentation system also plays a significant role in scale-up. Submerged fermentation (SmF) is a widely used method for sophorolipid production, and full-scale production is already being achieved through SmF. frontiersin.org However, solid-state fermentation (SSF) is emerging as a promising alternative, particularly for utilizing solid waste and byproducts that are not suitable for SmF. frontiersin.orgfrontiersin.orgmdpi.com SSF presents unique challenges during scale-up, primarily related to sample heterogeneity and efficient mass and heat transfer within the solid matrix. frontiersin.org Temperature gradients are frequently observed in larger SSF bioreactors, which can negatively impact optimal production conditions. frontiersin.org Addressing these gradients through efficient temperature control strategies is essential for successful SSF scale-up. frontiersin.org

Scale-up strategies aim to reproduce the favorable conditions established at the laboratory scale in larger bioreactors. eppendorf.com However, simply increasing the working volume linearly is not sufficient, as parameters like mass transfer become highly dependent on scale. eppendorf.combiopharminternational.com Common scale-up approaches involve controlling specific parameters, such as maintaining a constant power input per liquid volume, which influences mechanical shear stress, mixing quality, and oxygen mass transfer. eppendorf.com Despite the complexity, studies have demonstrated the feasibility of scaling up sophorolipid production. For example, Starmerella bombicola strains have been successfully used in pilot-scale fermentations. nih.gov One study reported a titer of 199 g/L and a volumetric productivity of 0.9 g/L/h in a 150 L fermentation, yielding high-purity diacetylated C18:1 sophorolipid lactone. nih.gov

Bioreactor design is a key consideration for scale-up. Packed-bed bioreactors have been proposed for scaling up SSF processes, although managing temperature gradients remains a challenge in these systems. frontiersin.org Studies have been conducted using different scales of packed-bed bioreactors, such as 22 L and 100 L volumes, to assess the effect of increasing scale on sophorolipid production from substrates like winterization oil cake and molasses. frontiersin.org Despite the occurrence of temperature gradients, yields and productivities similar to laboratory scale were achieved, highlighting the potential for successful scale-up with appropriate control strategies. frontiersin.org

Research findings from various studies provide valuable data for understanding bioprocess performance at different scales and under varied conditions. For instance, optimization of fermentation media for Candida bombicola SF260 in a 5 L bioreactor achieved a sophorolipid yield of 331.26 g/L after 204 hours using a fed-batch strategy controlling glucose and transgenic soybean oil concentrations. magtech.com.cn The fermentation intensity reached 1.62 g/(L·h). magtech.com.cn

Techno-economic analyses are also crucial for evaluating the economic viability of scaled-up sophorolipid production processes. Studies have modeled the economics of full-scale production, considering factors like substrate costs, fermentation efficiency, and downstream processing. mdpi.com For SSF, modeling industrial processes is essential to assess economic competitiveness compared to SmF. mdpi.com

The following tables summarize some key research findings related to sophorolipid production, which inform bioprocess development for this compound:

| Microorganism | Fermentation Type | Substrate | Scale (L) | Yield/Titer | Productivity (g/L/h) | Reference |

| Starmerella bombicola | SmF | Not specified (optimized media) | 150 | 199 g/L (titer) | 0.9 | nih.gov |

| Candida bombicola | SmF | Sucrose, Malt extract, Oleic acid, salts | Lab | 177 g/L (yield) | Not specified | nih.gov |

| Candida bombicola SF260 | SmF (Fed-batch) | Glucose, Transgenic soybean oil, etc. | 5 | 331.26 g/L (yield) | 1.62 | magtech.com.cn |

| Starmerella bombicola | SSF | Winterization oil cake, Molasses, Wheat straw | 22, 100 | ~0.195 g SLs/g DMi (final yield) | Not specified | frontiersin.org |

| Starmerella bombicola CGMCC1576 | SmF | Fried waste oil, Glucose, Yeast extract | 4-strand FT | 121.28 g/L (total SLs yield) | Not specified | researchgate.net |

| Starmerella bombicola ATCC 222144 | SmF | Glucose, Rapeseed oil, Corn steep liquor, Ammonium sulphate | Lab | 39.5 g/L (optimum production) | Not specified | nih.gov |

Note: Yield and titer values can vary significantly based on the specific definition used in each study (e.g., yield per substrate, total titer).

Challenges in scaling up this compound/sophorolipid production include managing mass and heat transfer, particularly in SSF systems, and ensuring economic competitiveness with synthetic alternatives. nih.govfrontiersin.org However, ongoing research into process optimization, alternative feedstocks like agro-industrial waste, and innovative separation technologies is contributing to overcoming these hurdles and facilitating larger-scale production. nih.govbiopronetuk.org

Advanced Analytical Methods Development for Sophorol Research

Quantitative Analysis Techniques for Sophorol in Complex Biological and Environmental Matrices

Accurate and specific quantitative analysis of this compound in complex matrices such as biological samples (e.g., plant extracts, cellular lysates) and environmental samples is essential for understanding its occurrence, distribution, and fate. Various analytical techniques are employed for the quantification of natural compounds like flavonoids, including this compound. ontosight.aiunair.ac.id

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the isolation and quantification of this compound from plant extracts. ontosight.ai HPLC coupled with detectors such as UV-Visible or mass spectrometry (MS) provides both separation and sensitive detection capabilities. unair.ac.idnih.govresearchgate.net HPLC-ultraviolet detection has been shown to be capable of quantifying related compounds like sophorolipids with good sensitivity and low variability in fermentation broths. nih.gov

Mass Spectrometry (MS), particularly in tandem with chromatography (LC-MS/MS), is a powerful tool for the quantitative analysis of compounds in complex biological matrices due to its high specificity and sensitivity. nih.govbvsalud.org LC-MS/MS allows for the simultaneous separation and detection of target analytes, minimizing matrix interference. nih.govbvsalud.org Strategies to improve the specificity and accuracy of quantitative analysis in biological matrices using HPLC-MS/MS include sample preparation techniques such as protein precipitation and adsorption methods. bvsalud.org

Quantitative analysis in environmental matrices also presents challenges due to the complexity and variability of samples. nih.gov Methods like nitrogen-assisted headspace solid-phase extraction coupled with gas chromatography have been developed for analyzing organic pollutants in various environmental matrices, demonstrating the need for specialized sample preparation and analytical techniques to handle environmental complexity. rsc.org While this specific example focuses on volatile organic compounds, the principle of developing tailored extraction and analytical methods applies to the quantification of this compound in environmental samples if required. Matrix-matched calibration and standard addition are important approaches to compensate for matrix effects in quantitative analysis using techniques like HPLC-ESI-MS in environmental samples. nih.gov

Research findings indicate that the choice of quantitative analysis technique depends on factors such as the matrix complexity, required sensitivity, and the specific form of this compound or its derivatives being analyzed. For example, studies on sophorolipids have compared techniques like the anthrone (B1665570) assay, gravimetric quantification, and HPLC, highlighting the varying specificity and limitations of each method in complex fermentation broths. nih.gov

Isotopic Labeling and Tracing in Metabolic Flux Analysis of this compound Pathways

Isotopic labeling and tracing are fundamental techniques in metabolic flux analysis (MFA), providing insights into the rates at which metabolites are interconverted within biological networks. creative-proteomics.comnih.govnih.gov MFA uses stable isotope-labeled tracers to track the flow of atoms through metabolic pathways, allowing researchers to infer intracellular metabolic fluxes. creative-proteomics.comnih.govnih.gov

In the context of this compound research, isotopic labeling could be applied to study its biosynthesis, degradation, or transformation pathways in plants or microorganisms. By feeding organisms with precursors labeled with stable isotopes (e.g., 13C, 15N, 2H), the incorporation and distribution of these isotopes in this compound and related metabolites can be measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). creative-proteomics.com The resulting isotopic labeling patterns provide data that can be used in computational models to calculate metabolic fluxes. nih.govresearchgate.netarxiv.org

MFA with isotopic tracing can help elucidate the specific enzymatic steps involved in this compound biosynthesis, identify key metabolic intermediates, and quantify the contribution of different pathways to this compound production under various conditions. nih.govresearchgate.net This is particularly relevant for understanding this compound accumulation in plants or for engineering microbial systems for this compound production. frontiersin.org Studies on isoflavonoid (B1168493) biosynthesis, a class of compounds that includes this compound, have utilized metabolic engineering approaches, suggesting that understanding the metabolic fluxes through isotopic tracing would be valuable for optimizing production in heterologous hosts. frontiersin.org The principle of MFA is based on the idea that under metabolic and isotopic steady-state, the labeling pattern of a metabolite reflects the flux-weighted average of its substrates' labeling patterns. nih.govnih.govresearchgate.net This allows for the determination of relative contributions of converging pathways. nih.govresearchgate.net

While specific examples of isotopic labeling and MFA applied directly to this compound were not extensively detailed in the search results, the principles and techniques of MFA are broadly applicable to studying the metabolism of natural products like flavonoids. unair.ac.idcreative-proteomics.comnih.govnih.gov The complexity of metabolic networks and the need for accurate measurement of labeling patterns highlight the advanced nature of this analytical approach in this compound research. nih.govarxiv.org

Future Directions in Sophorol Research

Emerging Research Areas in Sophorol Biosynthesis and Engineering

The biosynthesis of this compound is an integral part of the complex isoflavonoid (B1168493) pathway in plants, particularly legumes. frontiersin.orgresearchgate.net While the core enzymatic steps are known, future research is focused on optimizing and manipulating this pathway for enhanced production and the creation of novel compounds.

Significant progress has been made in engineering artificial isoflavonoid biosynthesis pathways in microbial hosts like Saccharomyces cerevisiae and Escherichia coli. frontiersin.org However, challenges such as the suboptimal performance of plant-specific enzymes (like P450-class enzymes) and slow enzyme kinetics in these heterologous systems have limited commercial-scale production. frontiersin.org Future work will concentrate on overcoming these hurdles through advanced genetic engineering and synthetic biology. frontiersin.orgresearchgate.net The introduction of powerful genome editing tools like CRISPR/Cas9 has revolutionized metabolic engineering, offering unprecedented efficiency in modifying microbial genomes to establish and optimize heterologous pathways. frontiersin.org

Key emerging developments include:

Protein Engineering and Directed Evolution: To enhance the activity, stability, and specificity of key biosynthetic enzymes like isoflavone (B191592) reductase (IFR) and this compound reductase (SOR). frontiersin.orgresearchgate.net This will address the bottleneck of slow enzyme kinetics. frontiersin.org

Gene Discovery and Characterization: Genome sequencing projects and machine learning approaches are expected to accelerate the identification and characterization of new enzymes and regulatory genes from a wider range of plant species. frontiersin.org This will expand the toolkit available for metabolic engineers.

Modular Cell Engineering: This innovative approach harnesses the modularity of metabolism to design microbial cell factories. tennessee.edu By engineering the modularity of ester biosynthesis from the molecular to the microbial community level, researchers aim to develop robust and efficient production platforms that could be adapted for this compound and its derivatives. tennessee.edu

Table 1: Emerging Strategies in this compound Biosynthesis Engineering

| Current Challenge | Emerging Approach | Potential Outcome |

|---|---|---|

| Slow enzyme kinetics and low efficiency of plant enzymes in microbial hosts. frontiersin.org | Protein engineering and directed evolution of enzymes like Isoflavone Reductase (IFR). frontiersin.org | Enhanced enzyme activity, stability, and specificity, leading to higher product titers and yields. frontiersin.org |

| Limited precursor supply within the host organism. frontiersin.org | Metabolic engineering of the host's central metabolism to increase flux towards isoflavonoid precursors. frontiersin.org | Increased availability of building blocks for this compound synthesis, improving overall pathway efficiency. frontiersin.org |

| Incomplete characterization of all biosynthetic pathway genes and regulatory elements. frontiersin.orgfrontiersin.org | Genome sequencing, machine learning, and transcriptomics to identify and annotate new genes from diverse plant sources. frontiersin.org | Discovery of novel enzymes with superior properties and a deeper understanding of pathway regulation. frontiersin.org |

| Complexity of integrating and balancing multi-gene pathways in a heterologous host. frontiersin.org | Advanced synthetic biology tools (e.g., CRISPR/Cas9) for efficient multigene genomic integration and combinatorial enzyme expression. frontiersin.org | Rapid construction and optimization of robust this compound production strains. frontiersin.org |

Interdisciplinary Approaches for Comprehensive this compound Understanding

The inherent complexity of this compound's role in plant biochemistry and its potential applications necessitates research that transcends traditional disciplinary boundaries. sfasu.edu Future investigations will increasingly rely on the integration of chemistry, biology, computational science, and engineering to build a holistic picture of the compound.

Systems biology represents a cornerstone of this interdisciplinary future. f1000research.comnih.gov This approach aims to understand the emergent properties of complex biological systems by modeling the interactions between their various components. f1000research.com For this compound, this involves integrating multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—to model the entire isoflavonoid biosynthesis pathway. spectroscopyonline.com Such models can predict metabolic flux, identify bottlenecks, and guide genetic engineering strategies more effectively. f1000research.com Advanced analytical techniques, particularly multidimensional mass spectrometry (like IM-MS), will be crucial for the comprehensive analysis of complex biological samples, allowing for the simultaneous measurement of different biomolecular classes. spectroscopyonline.com

Chemical biology will also play a pivotal role. The synthesis of labeled this compound analogues and fluorescent probes can help track the molecule's fate within living cells and identify its binding partners. researchgate.net This strategy is essential for elucidating mechanisms of action and discovering new biological targets. Furthermore, creating and screening libraries of this compound derivatives is a promising avenue for developing new molecules with enhanced or novel biological activities, such as improved anticancer properties. nih.govresearchgate.net

Table 2: Interdisciplinary Contributions to this compound Research

| Discipline | Key Contributions | Research Tools & Methods |

|---|---|---|

| Synthetic Chemistry | Creation of this compound derivatives, labeled probes, and standards for quantitative analysis. nih.govvcu.edu | Organic synthesis, combinatorial chemistry, structure-activity relationship (SAR) analysis. nih.govresearchgate.net |

| Systems Biology | Modeling of biosynthetic pathways and understanding the compound's role in the broader metabolic network. f1000research.comnih.gov | Multi-omics (genomics, proteomics, metabolomics), computational modeling, bioinformatics. spectroscopyonline.com |

| Molecular Biology | Elucidation of gene function, pathway regulation, and engineering of production hosts. frontiersin.orgresearchgate.net | Gene cloning, CRISPR/Cas9 gene editing, RNAi, heterologous expression systems. frontiersin.orgnih.gov |

| Biochemistry | Characterization of enzyme kinetics, protein-ligand interactions, and metabolic transformations. frontiersin.orgresearchgate.net | Enzyme assays, protein purification, mass spectrometry, NMR spectroscopy. researchgate.netontosight.ai |

| Computational Chemistry | Predicting binding affinities, modeling enzyme-substrate interactions, and guiding derivative design. lumhs.edu.pk | Molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling. researchgate.netlumhs.edu.pk |

Unexplored Biological Roles and Mechanistic Hypotheses

While this compound is primarily known as a biosynthetic intermediate for phytoalexins like pisatin (B192138), its own biological activities are largely underexplored. nih.govresearchgate.netnih.gov Future research is expected to uncover novel roles for this compound and its derivatives, driven by new hypotheses and screening technologies.

One emerging hypothesis is this compound's potential role in managing metabolic and cardiovascular disorders. A recent molecular docking study identified (+)-sophorol as a potential inhibitor of leptin, a hormone central to energy balance. lumhs.edu.pk By interfering with the leptin-leptin receptor interaction, this compound could emerge as a lead compound for developing therapies against conditions linked to leptin resistance, such as obesity and diabetes. lumhs.edu.pk

The established role of isoflavonoids as phytoestrogens, antioxidants, and anti-inflammatory agents provides a rational basis for exploring similar activities in this compound. frontiersin.orgnih.gov Its structural similarity to other bioactive isoflavonoids suggests it may interact with various cellular signaling pathways. frontiersin.org For instance, many isoflavonoids exert their effects by binding to estrogen receptors or modulating the activity of kinases and transcription factors involved in inflammation and cell proliferation. frontiersin.orgchalcogen.ro Investigating these potential interactions for this compound is a logical next step.

Furthermore, this compound's function in plant defense remains an area ripe for investigation. It is an intermediate in the production of antimicrobial pterocarpans, but it may also possess intrinsic defense properties. nih.govahtrees.org Studies could explore its direct antimicrobial or antifungal activity or its role as a signaling molecule in activating plant defense responses. mbimph.com

Table 3: Unexplored Biological Roles and Mechanistic Hypotheses for this compound

| Hypothesized Role | Mechanistic Basis / Evidence | Potential Application |

|---|---|---|

| Leptin Inhibition | Molecular docking studies show successful binding of (+)-sophorol to the leptin protein. lumhs.edu.pk | Therapies for cardiovascular disorders, diabetes, and obesity. lumhs.edu.pk |

| Anti-inflammatory Agent | Structural similarity to other anti-inflammatory isoflavonoids. frontiersin.orgnih.gov Pterocarpan (B192222) derivatives have known anti-inflammatory effects. nih.gov | Treatment of chronic inflammatory diseases. nih.gov |

| Phytoestrogenic Activity | Belongs to the isoflavonoid class, many of which mimic estrogen by binding to estrogen receptors. frontiersin.org | Hormone-related therapies, management of menopausal symptoms. frontiersin.org |

| Anticancer Agent | Derivatives of structurally related compounds (sophoridine) show antiproliferative activity. nih.gov Many isoflavonoids interfere with cancer cell signaling. frontiersin.orgnih.gov | Development of novel chemotherapeutic agents. nih.gov |

| Direct Plant Defense Compound | Key intermediate in the biosynthesis of antimicrobial phytoalexins. nih.govahtrees.org It may have its own intrinsic antimicrobial or signaling activity. | Bio-pesticides or enhancing crop resilience through metabolic engineering. frontiersin.org |

常见问题

Basic Research Questions

Q. What are the established protocols for isolating and characterizing Sophorol in plant tissues?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water) followed by chromatographic purification (HPLC or TLC). Characterization requires spectroscopic techniques:

- UV-Vis Spectroscopy : Detect absorption peaks at 280–290 nm (isoflavone backbone) .

- NMR : Confirm stereochemistry via - and -NMR, particularly for the 3R configuration in (-)-sophorol .

- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 286.3) .

- Data Table :

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| UV-Vis | λmax = 285 nm | |

| -NMR | δ 6.8 (H-6), δ 5.3 (H-3) |

Q. How can researchers validate the stereochemical purity of synthetic this compound?

- Methodological Answer :

- Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric detection .

- Compare optical rotation values with literature: (-)-sophorol = -32° (c = 0.1, MeOH) .

- Cross-reference with X-ray crystallography if crystalline forms are obtainable .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical outcomes during enzymatic synthesis of this compound?

- Case Study : Recombinant P. sativum IFR produces (-)-sophorol instead of the expected (+)-isoform .

- Methodological Answer :

Enzyme Engineering : Modify active-site residues (e.g., Asp134, Tyr160) to alter substrate binding .

Epimerase Co-expression : Introduce a racemase to convert (-)-sophorol to (+)-form .

Kinetic Analysis : Compare and of wild-type vs. mutant enzymes .

- Data Contradiction :

| Enzyme Source | Product Stereochemistry | Substrate Used |

|---|---|---|

| M. sativa IFR | (3R)-Vestitone | 2’-Hydroxyformononetin |

| P. sativum IFR | (3R)-(-)-Sophorol | 2’-Hydroxypseudobaptigenin |

Q. What experimental designs are optimal for studying this compound’s role in plant defense mechanisms?

- Methodological Answer :

- RNAi Silencing : Knock down SOR (this compound reductase) in Pisum sativum to observe phytoalexin accumulation .

- Elicitation Assays : Apply biotic/abiotic stressors (e.g., fungal extracts, UV light) and quantify this compound via LC-MS .

- Transcriptomic Profiling : Correlate IFR/SOR gene expression with this compound levels using qRT-PCR .

Q. How to address reproducibility challenges in this compound synthesis via Vilsmeier-Haack reagent?

- Methodological Answer :

- Parameter Optimization : Control reaction temperature (40–50°C) and reagent stoichiometry (1:1.2 chalcone:Vilsmeier) .

- Byproduct Mitigation : Use scavengers (e.g., silica gel) to remove polyhalogenated impurities .

- Validation : Reproduce Farkas et al.’s (1972) protocol with Tl(NO₃)₃ for direct chalcone → isoflavone conversion .